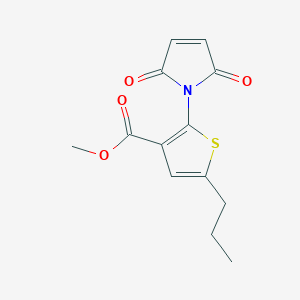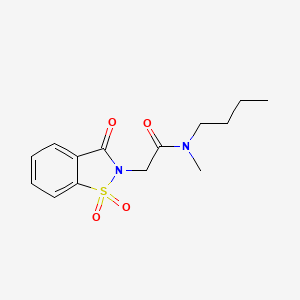
1-(3-fluorobenzyl)-6-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-6-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN5O3 and its molecular weight is 445.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Disposition Studies
1-(3-fluorobenzyl)-6-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has been studied for its metabolism and disposition using 19F-Nuclear Magnetic Resonance (NMR) spectroscopy in a drug-discovery program. This approach supported the selection of candidates for further development, emphasizing the compound's metabolic fate and excretion balance in rats and dogs (Monteagudo et al., 2007).
Kinase Inhibitor Evaluation
In the field of cancer research, derivatives of this compound have been synthesized and evaluated as potential c-Met kinase inhibitors. These compounds showed moderate to good antitumor activities, indicating their relevance in developing new cancer therapies (Liu et al., 2020).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of 3-O-substituted derivatives of 1-benzyl-6-oxo-1,6-dihydropyridazine have been conducted. This research offers insights into the chemical modifications and potential biological applications of such derivatives (Shainova et al., 2019).
Antimicrobial Study
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial properties. This suggests a potential application in developing new antimicrobial agents (Patel & Patel, 2010).
HIV Integrase Inhibitor
A compound closely related to this compound has been recognized as the first HIV integrase inhibitor, indicating its importance in HIV treatment research (Yamuna et al., 2013).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O3/c25-19-8-4-5-17(15-19)16-30-23(32)12-10-21(28-30)24(33)26-13-14-29-22(31)11-9-20(27-29)18-6-2-1-3-7-18/h1-12,15H,13-14,16H2,(H,26,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRQZQZOPNPNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)

![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)
![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)
![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)


![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)
![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)



